molecular formula C18H23ClN4O3 B1525402 5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1315367-05-5

5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B1525402
CAS No.: 1315367-05-5
M. Wt: 378.9 g/mol
InChI Key: STUUGTOIAMGGDE-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O3 and its molecular weight is 378.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

New Tetrahydroisoquinoline Derivatives

Trans/Cis Tetrahydroisoquinoline Derivatives

Research by Christov et al. (2006) focused on the synthesis of trans/cis tetrahydroisoquinoline derivatives, revealing their potential pharmaceutical relevance due to features appealing from a pharmaceutical viewpoint (Christov, Kozekov, & Palamareva, 2006).

Oxazolotetrahydroisoquinolinones

Another study by Christov and Palamareva (2007) on the synthesis and configurational correlation within cis- and trans- oxazolotetrahydroisoquinolinones with an angular substituent indicates their importance from a pharmaceutical perspective, underscoring an experimental correlation between chemical shifts and configuration (Christov & Palamareva, 2007).

N-methylated Alkenyloxazolium Salt Transformations

Research involving the transformation of N-methylated alkenyloxazolium salts into hydroindole and hydroisoquinoline compounds by Wenkert et al. (2001) demonstrates the versatility of these compounds in synthetic chemistry, potentially leading to the creation of novel pharmacological agents (Wenkert, Chen, Ramachandran, Valasinas, Weng Ll, & McPhail, 2001).

Triazole Derivatives as Corrosion Inhibitors

A study on quinolinyl triazole derivatives by Bhat and Shetty (2021) highlighted their significance in pharmaceutical chemistry due to their antifungal, antituberculosis, anticonvulsant, and anticancer activities. These derivatives were also explored as inhibitors for mild steel in hydrochloric acid, showcasing their potential in industrial applications beyond the biomedical field (Bhat & Shetty, 2021).

Synthesis and Antibacterial Activities of Quinolones

The synthesis and investigation of antibacterial activities of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids by Cooper et al. (1990) demonstrate the exploration of heterocyclic substituents, including oxazole, on quinolone structures for enhanced antibacterial properties, especially against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).

Mechanism of Action

Properties

IUPAC Name

5-methyl-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3.ClH/c1-12-17(18(23)24)19-20-22(12)16-4-2-3-13-11-21(8-5-15(13)16)14-6-9-25-10-7-14;/h2-4,14H,5-11H2,1H3,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUUGTOIAMGGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4CCOCC4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 2
5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 4
5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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